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molecular formula C10H13BrN2O3 B8306960 (2-Amino-5-bromo-pyridin-3-ylmethoxy)-acetic acid ethyl ester

(2-Amino-5-bromo-pyridin-3-ylmethoxy)-acetic acid ethyl ester

Cat. No. B8306960
M. Wt: 289.13 g/mol
InChI Key: KBQJVFLDCOCQHW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09181272B2

Procedure details

Hydroxy acetic acid ethyl ester (294 mg, 2.8 mmol) is dissolved in 5.0 mL of DMF and 60% sodium hydride (113 mg, 2.8 mmol) is added at 0° C. The mixture is stirred for 15 min and 5-bromo-3-bromomethyl-pyridin-2-ylamine hydrobromide (392 mg, 1.1 mmol) is added. The mixture is warmed up to room temperature for 2.5 hr. Then water (15 mL) is added along with EtOAc (30 mL). The mixture is stirred for 10 min and the aqueous layer is separated and extracted with EtOAc (2×20 mL). The organic layers are combined and concentrated to give (2-amino-5-bromo-pyridin-3-ylmethoxy)-acetic acid ethyl ester.
Quantity
294 mg
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
113 mg
Type
reactant
Reaction Step Two
Quantity
392 mg
Type
reactant
Reaction Step Three
Name
Quantity
15 mL
Type
reactant
Reaction Step Four
Name
Quantity
30 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[CH2:1]([O:3][C:4](=[O:7])[CH2:5][OH:6])[CH3:2].[H-].[Na+].Br.[Br:11][C:12]1[CH:13]=[C:14]([CH2:19]Br)[C:15]([NH2:18])=[N:16][CH:17]=1.O>CN(C=O)C.CCOC(C)=O>[CH2:1]([O:3][C:4](=[O:7])[CH2:5][O:6][CH2:19][C:14]1[C:15]([NH2:18])=[N:16][CH:17]=[C:12]([Br:11])[CH:13]=1)[CH3:2] |f:1.2,3.4|

Inputs

Step One
Name
Quantity
294 mg
Type
reactant
Smiles
C(C)OC(CO)=O
Name
Quantity
5 mL
Type
solvent
Smiles
CN(C)C=O
Step Two
Name
Quantity
113 mg
Type
reactant
Smiles
[H-].[Na+]
Step Three
Name
Quantity
392 mg
Type
reactant
Smiles
Br.BrC=1C=C(C(=NC1)N)CBr
Step Four
Name
Quantity
15 mL
Type
reactant
Smiles
O
Name
Quantity
30 mL
Type
solvent
Smiles
CCOC(=O)C

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture is stirred for 15 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
The mixture is stirred for 10 min
Duration
10 min
CUSTOM
Type
CUSTOM
Details
the aqueous layer is separated
EXTRACTION
Type
EXTRACTION
Details
extracted with EtOAc (2×20 mL)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Details
Reaction Time
15 min
Name
Type
product
Smiles
C(C)OC(COCC=1C(=NC=C(C1)Br)N)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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